(2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate is a complex organic compound with the molecular formula C16H26N4O7S and a molecular weight of 418.5 g/mol . This compound is known for its unique structural features, including multiple stereocenters and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of key intermediates through reactions such as amination, guanidination, and oxidation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability . The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound required for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation while maintaining the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amino derivatives .
Scientific Research Applications
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and guanidino-containing molecules, such as:
Uniqueness
What sets (2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid sulfate apart is its unique combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and application .
Properties
IUPAC Name |
(2S,5R)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4.H2O4S/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t11-,13+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPZBEQQKUCCLX-STEACBGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.